molecular formula C13H13FN2O6S B2509582 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034237-42-6

3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2509582
CAS No.: 2034237-42-6
M. Wt: 344.31
InChI Key: RZDUFWSMVFKEGP-UHFFFAOYSA-N
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Description

3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H13FN2O6S and its molecular weight is 344.31. The purity is usually 95%.
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Biological Activity

3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an azetidine ring, a sulfonyl group, and an oxazolidine-2,4-dione moiety, which are known to contribute to various pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Common Name This compound
CAS Number 2034237-42-6
Molecular Weight 344.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group is known for forming strong interactions with enzyme active sites or receptor binding pockets, potentially leading to inhibition or modulation of biological pathways. The fluoro and methoxy substituents enhance lipophilicity and solubility, further facilitating its interaction with biological membranes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, compounds featuring the oxazolidine structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism often involves induction of apoptosis through intrinsic and extrinsic pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in disease pathways. For example, it may inhibit proteases or kinases involved in cancer progression or inflammation. The presence of the sulfonamide group is particularly favorable for such interactions due to its ability to form hydrogen bonds and ionic interactions with the active sites of target enzymes .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on similar azetidine derivatives reported IC50 values indicating significant cytotoxicity against HeLa cells. The derivatives demonstrated lower IC50 values compared to standard chemotherapeutics like irinotecan, suggesting a promising therapeutic index for further development .
  • Mechanistic Studies : Research into the mechanism of action revealed that the compound could modulate signaling pathways associated with cell proliferation and survival. In vitro assays showed that treatment with the compound led to reduced cell viability and increased apoptosis markers in treated cells.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
1-(Sulfonyl)-3-(trifluoromethyl)azetidineAnticancer activitySimilar mechanism; enhanced lipophilicity
Oxazolidinone DerivativesEnzyme inhibitionBroad spectrum of biological targets
Thiazolidine DerivativesAntioxidant and anticancer effectsDifferent structural properties

Properties

IUPAC Name

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O6S/c1-21-11-3-2-9(4-10(11)14)23(19,20)15-5-8(6-15)16-12(17)7-22-13(16)18/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDUFWSMVFKEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.